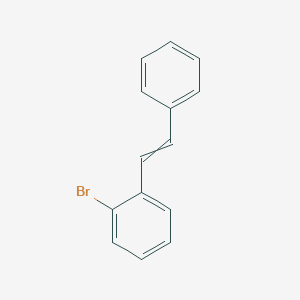
Aramchol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C20-FABAC involves the conjugation of arachidic acid with cholic acid. The reaction typically requires the activation of the carboxyl group of arachidic acid, which can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated arachidic acid is then reacted with cholic acid in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of C20-FABAC follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
C20-FABAC undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
C20-FABAC has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study cholesterol crystallization and solubilization.
Biology: It helps in understanding the mechanisms of cholesterol metabolism and transport.
Wirkmechanismus
C20-FABAC exerts its effects through two main pathways:
Inhibition of Stearoyl-CoA Desaturase 1 (SCD1): This enzyme is involved in the synthesis of monounsaturated fatty acids.
Activation of Cholesterol Efflux: It stimulates the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells, reducing blood and body cholesterol levels.
Vergleich Mit ähnlichen Verbindungen
C20-FABAC is unique due to its dual mechanism of action and its ability to reduce liver fat and cholesterol levels. Similar compounds include:
Ursodeoxycholic acid: Used to dissolve gallstones and treat primary biliary cholangitis.
Chenodeoxycholic acid: Used to dissolve gallstones.
Obeticholic acid: Used to treat primary biliary cholangitis.
These compounds share some similarities with C20-FABAC but differ in their specific mechanisms and applications.
Eigenschaften
Molekularformel |
C44H79NO5 |
|---|---|
Molekulargewicht |
702.1 g/mol |
IUPAC-Name |
4-[7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50) |
InChI-Schlüssel |
SHKXZIQNFMOPBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-Imidazol-1-yl-1-phenoxy-propyl)-phenyl]-1H-pyrazole](/img/structure/B8496674.png)

![1-Methyl-4-[N-(3,4,5-trimethoxyphenyl)-carbamoyl]piperazine](/img/structure/B8496681.png)
![1-[2-(2-Methoxyethoxy)ethyl]-1-methylpyrrolidin-1-ium bromide](/img/structure/B8496684.png)
![2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane](/img/structure/B8496688.png)

![7-chloro-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8496702.png)


![4-Aminomethyl-1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B8496714.png)



